molecular formula C7H7ClO2 B8135071 3-Chloro-5-(methoxy-d3)phenol

3-Chloro-5-(methoxy-d3)phenol

Cat. No.: B8135071
M. Wt: 161.60 g/mol
InChI Key: LZVYZZFCAMPFOQ-FIBGUPNXSA-N
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Description

3-Chloro-5-(methoxy-d₃)phenol (CAS: 2140305-80-0) is a deuterated derivative of 3-chloro-5-methoxyphenol, where the three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (-OCD₃). This isotopic substitution enhances its utility in metabolic studies, pharmacokinetic tracing, and spectroscopic analyses (e.g., NMR) due to deuterium’s distinct nuclear properties . While the non-deuterated analog is widely used in organic synthesis and agrochemical intermediates, the deuterated variant is valued for its stability in degradation studies and reduced metabolic interference in biological systems.

Properties

IUPAC Name

3-chloro-5-(trideuteriomethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVYZZFCAMPFOQ-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(methoxy-d3)phenol typically involves the substitution of a hydrogen atom with a deuterium atom in the methoxy group of 3-Chloro-5-methoxyphenol. This can be achieved through a deuterium exchange reaction using deuterated reagents under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale deuterium exchange reactions, utilizing deuterated methanol and a suitable catalyst. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(methoxy-d3)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroxy compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(methoxy-d3)phenol has several applications in scientific research:

    Chemistry: Used as a labeled compound in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.

    Medicine: Potential use in drug development and pharmacokinetic studies to understand the metabolism of deuterium-labeled drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials where isotopic labeling is required.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methoxy-d3)phenol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, which can slow down certain reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways, as it allows for the observation of intermediate steps and transient species.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Deuteration Effects: The deuterated methoxy group in 3-Chloro-5-(methoxy-d₃)phenol reduces metabolic degradation rates compared to its non-deuterated counterpart (3-Chloro-5-methoxyphenol), making it advantageous in tracer studies .
  • Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in 3-Chloro-5-(trifluoromethoxy)phenol significantly increases electronegativity, altering reactivity in electrophilic substitution reactions .
  • Sulfur vs.
  • Bulkier Substituents: Compounds like 3-Chloro-5-(2-methylphenyl)phenol exhibit steric hindrance due to the biphenyl group, which may limit solubility but improve stability in hydrophobic environments .

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